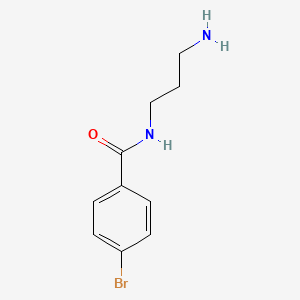

N-(3-aminopropyl)-4-bromobenzamide

Descripción

N-(3-aminopropyl)-4-bromobenzamide is a brominated benzamide derivative featuring a 4-bromo substituent on the aromatic ring and a 3-aminopropyl side chain. The aminopropyl group may enhance solubility and hydrogen-bonding capacity, while the bromine atom could influence electronic properties or steric interactions.

Propiedades

IUPAC Name |

N-(3-aminopropyl)-4-bromobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c11-9-4-2-8(3-5-9)10(14)13-7-1-6-12/h2-5H,1,6-7,12H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHYKTSGYXJTFQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCCN)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Bromination of Benzamide: The synthesis begins with the bromination of benzamide to introduce the bromine atom at the para position of the benzene ring. This can be achieved using bromine in the presence of a suitable catalyst.

Amidation Reaction: The next step involves the reaction of the brominated benzamide with 3-aminopropylamine. This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods: The industrial production of N-(3-aminopropyl)-4-bromobenzamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: N-(3-aminopropyl)-4-bromobenzamide can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the amide group and the 3-aminopropyl chain.

Condensation Reactions: The amine group can react with aldehydes or ketones to form imines or Schiff bases.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azides, nitriles, or other substituted benzamides.

Oxidation Products: Oxidized derivatives of the amide or amine groups.

Reduction Products: Reduced forms of the amide or amine groups.

Aplicaciones Científicas De Investigación

Chemistry:

Catalysis: N-(3-aminopropyl)-4-bromobenzamide can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

Biology:

Enzyme Inhibition: The compound can be studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

Medicine:

Drug Development: Due to its structural features, it can be explored as a lead compound for developing new pharmaceuticals, particularly those targeting specific receptors or enzymes.

Industry:

Material Science: The compound can be used in the synthesis of polymers or as a building block for advanced materials with specific properties.

Mecanismo De Acción

The mechanism of action of N-(3-aminopropyl)-4-bromobenzamide involves its interaction with molecular targets such as enzymes or receptors. The amide and amine groups can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity.

Comparación Con Compuestos Similares

Antimalarial Benzamide Derivatives

Piperazinyl-substituted benzamide derivatives, such as N-{3-[4-(3-aminopropyl)piperazinyl]propyl}-3-O-acetyl betulinamides (1c) and ursolamides (2c), demonstrate potent antimalarial activity (IC₅₀ values of 220 nM and 175 nM, respectively) . These compounds outperform unprotected benzamides (IC₅₀: 4–15 µM), highlighting the critical role of the piperazine group in enhancing activity.

Table 1: Antimalarial Activity of Benzamide Derivatives

| Compound | IC₅₀ (nM) | Key Structural Feature |

|---|---|---|

| Betulinamide derivative 1c | 220 | Piperazinyl-aminopropyl |

| Ursolamide derivative 2c | 175 | Piperazinyl-aminopropyl |

| Unprotected derivative 1a | 4,000 | Acetylated aminopropyl |

Silver Ion Sorption in Polymer Resins

Aminopropyl-functionalized polymers, such as N-(3-aminopropyl)-2-pipecoline and N-(3-aminopropyl)-2-pyrrolidinone, exhibit Ag(I) sorption capacities of 105.4 mg/g and 117.8 mg/g, respectively . These resins leverage the amine groups for metal coordination, with trans-1,4-diaminocyclohexane achieving the highest capacity (130.7 mg/g).

Table 2: Ag(I) Sorption Capacity of Aminopropyl Derivatives

| Compound | Sorption Capacity (mg/g) | Selectivity Notes |

|---|---|---|

| trans-1,4-Diaminocyclohexane resin | 130.7 | High selectivity for Ag(I) |

| N-(3-aminopropyl)-2-pyrrolidinone | 117.8 | Prefers Ag(I) over Pb(II) |

| N-(3-aminopropyl)-4-bromobenzamide* | Not reported | Theoretical comparison only |

Brominated Benzamide Variants

3-Bromo-4-methylbenzamide (CAS 183723-09-3) features a bromine and methyl group at positions 3 and 4, respectively . The methyl group enhances hydrophobicity, while bromine may sterically hinder interactions. In contrast, N-(3-aminopropyl)-4-bromobenzamide’s 4-bromo substituent and flexible aminopropyl chain could improve solubility and target binding compared to methylated analogs.

Actividad Biológica

N-(3-aminopropyl)-4-bromobenzamide is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N-(3-aminopropyl)-4-bromobenzamide has the molecular formula and features a bromobenzamide moiety linked to a propylamine chain. The presence of the bromine atom is significant as it can influence the compound's biological interactions and pharmacokinetics.

Antimicrobial Properties

Research indicates that N-(3-aminopropyl)-4-bromobenzamide exhibits antimicrobial activity against various pathogens. A study highlighted its effectiveness against certain bacterial strains, suggesting it could serve as a lead compound for developing new antimicrobial agents.

Anticancer Potential

The compound has also been investigated for its anticancer properties . In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, indicating potential as an anticancer therapeutic. The mechanism appears to involve apoptosis induction and cell cycle arrest, although detailed pathways require further elucidation .

The biological activity of N-(3-aminopropyl)-4-bromobenzamide is believed to stem from its interaction with specific molecular targets. The bromobenzamide portion may facilitate binding to proteins or nucleic acids, modulating their function. Additionally, the amine group can interact with various receptors and enzymes, influencing cellular signaling pathways .

Case Studies

- Antimicrobial Efficacy : A case study demonstrated that N-(3-aminopropyl)-4-bromobenzamide showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Cancer Cell Line Studies : In another study, treatment with N-(3-aminopropyl)-4-bromobenzamide resulted in a dose-dependent decrease in cell viability in breast cancer cell lines, with IC50 values indicating potent activity at low concentrations .

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.